2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide 2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide
Brand Name: Vulcanchem
CAS No.: 901265-65-4
VCID: VC5411537
InChI: InChI=1S/C26H22ClN3O4S/c1-32-20-9-4-17(5-10-20)25-29-24(16-2-6-18(27)7-3-16)26(30-25)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30)
SMILES: COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Molecular Formula: C26H22ClN3O4S
Molecular Weight: 507.99

2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide

CAS No.: 901265-65-4

Cat. No.: VC5411537

Molecular Formula: C26H22ClN3O4S

Molecular Weight: 507.99

* For research use only. Not for human or veterinary use.

2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide - 901265-65-4

Specification

CAS No. 901265-65-4
Molecular Formula C26H22ClN3O4S
Molecular Weight 507.99
IUPAC Name 2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C26H22ClN3O4S/c1-32-20-9-4-17(5-10-20)25-29-24(16-2-6-18(27)7-3-16)26(30-25)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30)
Standard InChI Key IRBXKNVJMBJJHE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound integrates three key structural domains:

  • Imidazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 4-Chlorophenyl: Attached at position 5 of the imidazole.

    • 4-Methoxyphenyl: Positioned at position 2 of the imidazole.

  • Sulfanyl-Acetamide Linker: A thioether bridge connects the imidazole to an acetamide group, which is further linked to a 2,3-dihydro-1,4-benzodioxin moiety at position 6 .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₁ClN₄O₄S
Molecular Weight509.98 g/mol
SMILESCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5
InChIKeyMOYWMGNZAXLQJU-UHFFFAOYSA-N

Nomenclature

The systematic IUPAC name reflects its substituents and connectivity:
2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

  • Imidazole Formation: Condensation of 4-chlorophenyl and 4-methoxyphenyl precursors with thiourea or analogous reagents to construct the imidazole ring .

  • Sulfanyl Bridge Introduction: Thiol-alkylation or nucleophilic substitution to attach the sulfanyl-acetamide group.

  • Benzodioxin Coupling: Amide bond formation between the acetamide and 6-amino-2,3-dihydro-1,4-benzodioxin .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
15-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazole-4-thiolCore imidazole with reactive thiol group
22-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamideAcetamide precursor for coupling

Reaction Mechanisms

  • Thioether Formation: The thiol group attacks a chloroacetamide derivative in an SN₂ reaction, displacing chloride.

  • Amide Coupling: Carbodiimide-mediated (e.g., EDC/HOBt) activation facilitates bond formation between carboxylic acid and amine groups .

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Predicted ~4.6 (indicating moderate lipophilicity) .

  • Solubility: Limited aqueous solubility due to aromatic and hydrophobic domains; soluble in DMSO or DMF.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1720 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (imidazole C=N) .

  • NMR:

    • ¹H NMR: δ 7.2–8.1 (aromatic protons), δ 4.2–4.5 (benzodioxin OCH₂), δ 3.8 (OCH₃) .

Table 3: Predicted Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]⁺509.10448218.0
[M+Na]⁺531.08642234.4
[M-H]⁻507.08992227.7

Biological Activity and Applications

Anticancer Activity

Imidazole derivatives demonstrate apoptosis induction via caspase-3 activation and mitochondrial membrane disruption .

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): Structural analogs show IC₅₀ values <10 µM, suggesting anti-inflammatory potential .

Table 4: Comparative Bioactivity of Analogues

CompoundIC₅₀ (COX-2)MIC (S. aureus)
Target CompoundUnder studyUnder study
N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide6.7 µM12 µg/mL

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